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Compound of Interest

Compound Name:
7-Oxa-2-

azatricyclo[4.3.0.0~2,5~]nonane

CAS No.: 130033-02-2

Cat. No.: B589076

Get Quote

Executive Summary: The "Escape from Flatland"
7-Oxa-2-azaspiro[3.5]nonane (CAS: 194157-10-3) represents a high-value "bioisostere" in

medicinal chemistry. By replacing flat, aromatic piperidine or morpholine rings with this

spirocyclic core, researchers introduce three-dimensionality (

character) into drug candidates.[1] This structural shift often improves solubility and metabolic
stability while maintaining ligand-target interactions.

This guide provides a rigorous spectroscopic framework for identifying and validating this

molecule, distinguishing it from its isomer (2-oxa-7-azaspiro[3.5]nonane) and common

synthetic impurities.

Molecular Architecture & Physicochemical Basis
Understanding the spectroscopy requires analyzing the two distinct ring systems fused at the

spiro quaternary carbon (
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).

Ring A (Azetidine): A 4-membered nitrogen-containing ring. High ring strain (~25 kcal/mol)

influences IR stretching frequencies and MS fragmentation.

Ring B (Tetrahydropyran): A 6-membered oxygen-containing ring. Typically adopts a chair

conformation, creating distinct axial/equatorial environments in NMR.

The Spiro Center: A quaternary carbon that acts as a conformational lock, preventing the

free rotation common in linear linkers.

Connectivity Logic (Graphviz)
The following diagram illustrates the connectivity and key Heteronuclear Multiple Bond

Coherence (HMBC) correlations used to verify the spiro junction.
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Caption: Connectivity map highlighting the critical HMBC correlations required to confirm the

spiro junction.

Spectroscopic Profiling
A. Nuclear Magnetic Resonance (NMR)
Solvent:

(Standard) or

(for salt forms). Note: The chemical shifts below are derived from the free base and HCl salt
forms. Salt formation significantly shifts the Azetidine protons downfield (~0.5 - 1.0 ppm).

H NMR (400 MHz,
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) - Free Base Profile

Position Group
Shift (

, ppm)
Multiplicity Interpretation

2 (NH) Amine 1.8 - 2.5 Broad s

Exchangeable.

Shifts heavily

with

concentration/sal

t.

1, 3 Azetidine 3.30 - 3.50 s or d

Diagnostic

singlet (if

symmetric) or AB

system. Critical

ID peak.

6, 8 THP 3.60 - 3.80 m

Typical ether

region.

Deshielded by

Oxygen.

5, 9 THP 1.60 - 1.90 m

Shielded

methylene

protons. Often

overlap.

Key Diagnostic Feature: Look for the singlet (or tight multiplet) around 3.3-3.5 ppm integrating

to 4H. This corresponds to the azetidine ring protons (

). In the isomer 2-oxa-7-azaspiro[3.5]nonane, the protons adjacent to the spiro center are on a
6-membered ring and appear as distinct triplets/multiplets, not the tight azetidine signal.

C NMR (100 MHz,

)
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Carbon Type
Shift (

, ppm)
Assignment

Ether 65.0 - 68.0
THP carbons adjacent to

Oxygen (C6, C8).

Amine 55.0 - 60.0
Azetidine carbons (C1, C3).

High field due to ring strain.

Spiro Quaternary 35.0 - 40.0
The Spiro Center (C4). Low

intensity.

Aliphatic 30.0 - 35.0
THP carbons adjacent to spiro

(C5, C9).

B. Mass Spectrometry (MS)
Ionization: ESI (Positive Mode)

Molecular Ion (

): 128.1 m/z[2]

Sodium Adduct (

): 150.1 m/z

Fragmentation Pathway (MS/MS): The high strain of the azetidine ring drives fragmentation.[3]

Ring Opening: Protonation of the nitrogen leads to C-N bond cleavage.

Loss of

: A retro-[2+2] type cleavage is common in azetidines, though less dominant than in
cyclobutanes.

Base Peak: Often observed at m/z ~70-80 range corresponding to the tetrahydropyran cation

after loss of the nitrogenous fragment.
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C. Infrared Spectroscopy (IR)[4][5]
N-H Stretch: 3300 - 3400

(Weak to medium, broad if salt).

C-H Stretch (Strained): 2950 - 3000

. The azetidine C-H bonds have higher s-character, shifting them to slightly higher
frequencies than typical alkanes.

C-O-C Stretch: 1080 - 1150

(Strong). Diagnostic of the tetrahydropyran ether.

Quality Control & Impurity Profiling
Synthesizing this scaffold usually involves cyclization of a piperidine derivative or reduction of a

lactam/ester.

Impurity Origin Detection Method

Ring-Opened Amine

Acid-catalyzed hydrolysis of

the azetidine ring during

deprotection.

LC-MS: M+18 peak

(Hydration). NMR: Loss of

symmetry; appearance of ethyl

chain signals.

Boc-Protected Intermediate

Incomplete deprotection of N-

Boc-7-oxa-2-

azaspiro[3.5]nonane.

NMR: Strong singlet at ~1.45

ppm (9H).[1]

Over-Reduced Olefin
Elimination during LiAlH4

reduction.

NMR: Olefinic protons at 5.5 -

6.0 ppm.

Experimental Protocols
Protocol 1: NMR Sample Preparation (Salt Form)
The hydrochloride or oxalate salts are common for stability.
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Weigh 5-10 mg of the sample into a clean vial.

Add 0.6 mL of DMSO-

(preferred for salts to ensure solubility and sharpen NH peaks).

Note: If using

for the free base, add a micro-spatula of anhydrous

to the tube to scavenge trace acid and prevent peak broadening.

Transfer to a 5mm NMR tube.

Acquire spectrum with

(relaxation delay)

5 seconds to allow integration of the quaternary spiro carbons.

Protocol 2: LC-MS Screening for Integrity
Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

Mobile Phase:

A: Water + 0.1% Formic Acid.

B: Acetonitrile + 0.1% Formic Acid.

Gradient: 5% B to 95% B over 5 minutes.

Rationale: The spirocycle is polar. A standard gradient ensures it doesn't elute in the void

volume.

Detection: UV (210 nm) and ESI+ (Scan 100-500 m/z).
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URL:[Link]

Relevance: Validates the ring strain effects observed in IR and MS fragment
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URL:[Link]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. fujc.pp.ua [fujc.pp.ua]

2. PubChemLite - 7-oxa-2-azaspiro[3.5]nonane hydrochloride (C7H13NO)
[pubchemlite.lcsb.uni.lu]

3. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Technical Guide: Spectroscopic Analysis of 7-Oxa-2-
azaspiro[3.5]nonane]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b589076/docs#technical-guide-spectroscopic-
analysis-of-7-oxa-2-azaspiro-3-5-nonane]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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